

Technical Profile: 2-Chloro-4-hydroxybenzotrifluoride

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Compound of Interest

Compound Name: 3-Chloro-4-(trifluoromethyl)phenol

CAS No.: 37900-81-5

Cat. No.: B2790822

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Synonyms: 2-Chloro-4-(trifluoromethyl)phenol; 3-Chloro-4-hydroxybenzotrifluoride CAS Registry Number: 35852-58-5[1]

Executive Summary

2-Chloro-4-hydroxybenzotrifluoride is a disubstituted phenolic intermediate characterized by the presence of a strongly electron-withdrawing trifluoromethyl group (-CF₃) and a chlorine atom ortho to the hydroxyl group. It serves as the primary "left-side" building block for the diphenyl ether class of herbicides, including Oxyfluorfen, Fomesafen, and Lactofen. Its chemical value lies in the unique electronic synergy between the acidic phenolic proton (pKa ~7.1) and the lipophilic trifluoromethyl moiety, which enhances the metabolic stability and bioavailability of the final bioactive compounds.[2]

Chemical Identity & Structural Analysis

Precise nomenclature is vital due to the varying numbering systems used in industrial catalogs.

- IUPAC Name: 2-Chloro-4-(trifluoromethyl)phenol[1][3][4]
- Common Industrial Name: 3-Chloro-4-hydroxybenzotrifluoride (Numbering based on benzotrifluoride parent)[1]
- Molecular Formula: C₇H₄ClF₃O[2]

- SMILES:Oc1ccc(cc1Cl)C(F)(F)F[5][6]

Structural Conformation

The molecule adopts a planar aromatic conformation. The -OH group acts as a strong pi-donor, while the -CF₃ group at the para position acts as a strong sigma-acceptor (inductive effect). The chlorine atom at the ortho position exerts a steric influence that twists the optimal bond angles for subsequent ether linkages, a feature exploited in drug and agrochemical design to lock conformations.

Physicochemical Properties

The following data aggregates experimental and predicted values relevant for process engineering.

Property	Value	biological/Process Implication
Molecular Weight	196.55 g/mol	--
Physical State	Liquid / Low-melting Solid	MP is approx. 20-25°C; often handled as a liquid melt.
Boiling Point	66–68 °C @ 13 mmHg	Volatile under vacuum; requires careful distillation.
Density	1.47 g/mL	High density aids in phase separation from aqueous layers.
Acidity (pKa)	7.09 (Predicted)	Significantly more acidic than phenol (pKa 10). Forms stable phenolate anions easily.
Lipophilicity (LogP)	-2.6	Moderate lipophilicity facilitates membrane permeability in derived actives.

Synthetic Pathways

The industrial synthesis relies on the regioselective chlorination of 4-(trifluoromethyl)phenol. The hydroxyl group's strong ortho/para directing effect dominates the meta directing effect of the trifluoromethyl group, directing the incoming halogen almost exclusively to the 2-position (ortho to OH).

Protocol A: Direct Chlorination (Industrial Standard)

Mechanism: Electrophilic Aromatic Substitution (EAS).

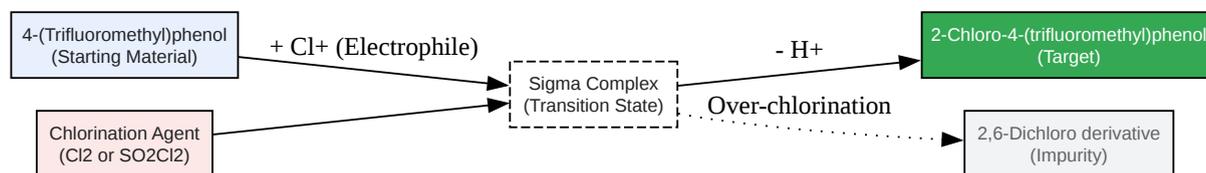
- Starting Material: 4-(trifluoromethyl)phenol (p-trifluoromethylphenol).[6]
- Reagent: Sulfuryl chloride () or Chlorine gas ().
- Catalyst: Often uncatalyzed or trace .
- Conditions: Controlled temperature (0–20°C) to prevent over-chlorination to the 2,6-dichloro derivative.

Protocol B: Nucleophilic Aromatic Substitution (S_NAr)

Mechanism: Displacement of activated fluoride.[2]

- Substrate: 3-Chloro-4-fluorobenzotrifluoride.
- Reagent: KOH / DMSO.
- Note: Higher cost; used only when specific isomer purity is critical and difficult to achieve via chlorination.

Visualization: Synthesis Workflow



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Figure 1: The hydroxyl group directs the electrophilic chlorine to the ortho position, yielding the target intermediate.

Applications in Agrochemical Development

This compound is the "warhead" carrier for Protoporphyrinogen Oxidase (PPO) Inhibitors. The 2-chloro-4-trifluoromethylphenoxy moiety mimics the substrate of the PPO enzyme, leading to the accumulation of protoporphyrin IX, which generates toxic singlet oxygen upon light exposure, destroying the weed's cell membranes.

Key Downstream Products

- Oxyfluorfen: Contact herbicide for broadleaf control.
- Fomesafen: Soybean herbicide.
- Lactofen: Selective herbicide for cotton and soybeans.

Experimental Workflow: Synthesis of Oxyfluorfen Analog

This protocol demonstrates the Ulmann Ether Synthesis coupling, the critical step in utilizing 2-Chloro-4-hydroxybenzotrifluoride.

Reagents:

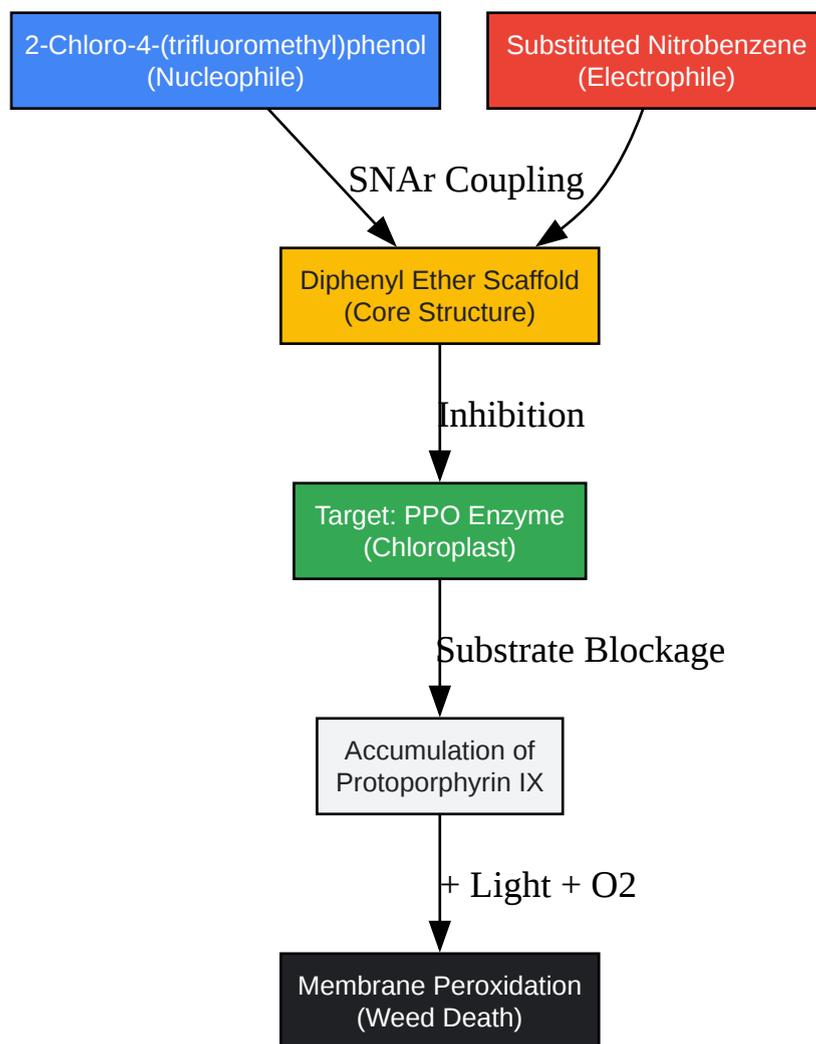
- 2-Chloro-4-(trifluoromethyl)phenol (1.0 eq)
- 3,4-Dichloronitrobenzene (1.1 eq)

- Potassium Carbonate () (anhydrous, 2.0 eq)[4]
- Solvent: DMF or DMSO.

Step-by-Step Protocol:

- Phenolate Formation: Charge a reaction vessel with 2-Chloro-4-(trifluoromethyl)phenol and DMF. Add and stir at 60°C for 1 hour. Why: The pKa of 7.1 allows easy deprotonation to form the nucleophilic phenoxide anion.
- Coupling (SNAr): Add 3,4-Dichloronitrobenzene. Heat the mixture to 120–140°C.
- Monitoring: Monitor by HPLC for the disappearance of the phenol. The electron-withdrawing nitro group on the benzene ring activates the chloride for displacement.
- Workup: Cool to room temperature. Pour into ice water. The product precipitates. Filter and recrystallize from ethanol.

Visualization: PPO Inhibitor Logic



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Figure 2: Synthesis and Mode of Action (MOA) for Diphenyl Ether Herbicides.

Handling & Safety Protocols

Hazard Classification: Corrosive, Toxic.

- Skin/Eye: Causes severe skin burns and eye damage. The combination of the phenol and halogen groups increases skin permeability.
- Inhalation: Destructive to mucous membranes.

Self-Validating Safety System:

- Neutralization Check: Keep a saturated solution of Sodium Bicarbonate () nearby. If a spill occurs, apply immediately. The evolution of gas (bubbling) confirms the presence of the acid and its neutralization.
- Double-Gloving: Use Nitrile gloves over Laminate film gloves. The fluorinated nature of the compound can degrade standard latex.

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